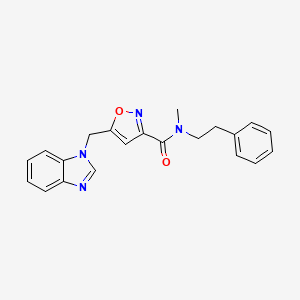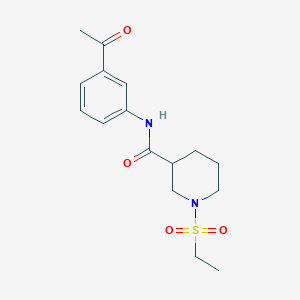
5-(1H-benzimidazol-1-ylmethyl)-N-methyl-N-(2-phenylethyl)-3-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1H-benzimidazol-1-ylmethyl)-N-methyl-N-(2-phenylethyl)-3-isoxazolecarboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BIM-1, and it has been found to have unique biochemical and physiological effects that make it an attractive candidate for further investigation.
作用機序
The mechanism of action of BIM-1 is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. BIM-1 has been found to inhibit the activity of the protein kinase CK2, which is involved in a wide range of cellular processes. BIM-1 has also been shown to modulate the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
BIM-1 has been found to have several unique biochemical and physiological effects. In addition to its effects on cell growth and survival, BIM-1 has been shown to modulate the activity of several other signaling pathways, including the JAK/STAT and NF-κB pathways. BIM-1 has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One advantage of using BIM-1 in lab experiments is its specificity for certain enzymes and signaling pathways. This allows researchers to target specific cellular processes and study their effects in more detail. However, one limitation of using BIM-1 is its potential toxicity, which may limit its use in certain cell types or experimental conditions.
将来の方向性
There are several future directions for research on BIM-1. One area of interest is the development of more potent and selective inhibitors of CK2, which may have potential applications in cancer therapy. Another area of interest is the investigation of BIM-1's effects on other cellular processes, such as autophagy and apoptosis. Additionally, further studies are needed to determine the safety and efficacy of BIM-1 in animal models and clinical trials.
合成法
The synthesis of BIM-1 involves several steps, including the reaction of benzimidazole with chloromethyl isoxazole, followed by the reaction with N-methyl-N-(2-phenylethyl)amine. The resulting product is then purified through several rounds of chromatography to yield the final compound.
科学的研究の応用
BIM-1 has been used in a variety of scientific research applications, including studies of cancer, neurodegenerative diseases, and inflammation. In cancer research, BIM-1 has been found to inhibit the growth of tumor cells and induce cell death. In neurodegenerative disease research, BIM-1 has been shown to have neuroprotective effects and improve cognitive function. Inflammation research has found that BIM-1 can reduce inflammation and oxidative stress.
特性
IUPAC Name |
5-(benzimidazol-1-ylmethyl)-N-methyl-N-(2-phenylethyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-24(12-11-16-7-3-2-4-8-16)21(26)19-13-17(27-23-19)14-25-15-22-18-9-5-6-10-20(18)25/h2-10,13,15H,11-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIRLYOMOOCENJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)C(=O)C2=NOC(=C2)CN3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1H-benzimidazol-1-ylmethyl)-N-methyl-N-(2-phenylethyl)-3-isoxazolecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6004269.png)
![ethyl 2-[(2,4,5-trimethoxybenzoyl)amino]-5,6,7,8,9,10-hexahydro-4H-cyclonona[b]thiophene-3-carboxylate](/img/structure/B6004277.png)
![2-(dimethylamino)-2-(3-methylphenyl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B6004281.png)
![2-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6004286.png)
![N-cyclopentyl-2-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B6004288.png)
![2-{[4-ethyl-5-(5-ethyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6004293.png)
![2-{[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B6004299.png)

![2,9-dimethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6004313.png)
![4-bromo-N-(2-chlorophenyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B6004317.png)

![5,5'-carbonylbis[2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B6004330.png)
